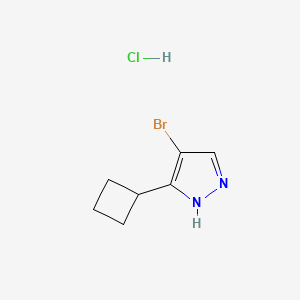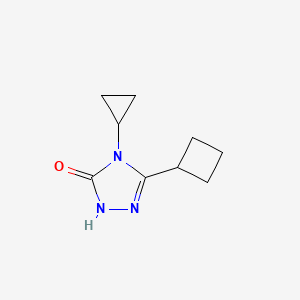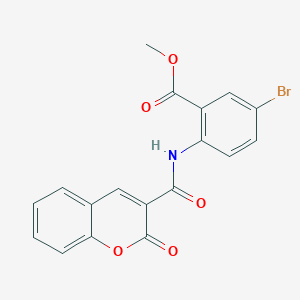
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPP belongs to the pyrazole class of compounds and has been identified as a potent inhibitor of a specific enzyme that plays a crucial role in the development and progression of certain diseases.
Mécanisme D'action
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of GSK-3β has been linked to the development and progression of various diseases, including cancer and neurodegenerative disorders. By inhibiting the activity of GSK-3β, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide can potentially prevent or slow down the progression of these diseases.
Biochemical and physiological effects:
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and inhibit the growth and spread of cancer cells. In the brain, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of specific receptors, leading to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, there are also some limitations to using 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide in lab experiments, including its limited solubility in aqueous solutions and potential off-target effects.
Orientations Futures
There are several future directions for the research and development of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide and its potential applications in various fields, including cancer research and neuroscience.
Méthodes De Synthèse
The synthesis of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves the reaction of 1-phenylethylamine with ethyl acetoacetate to form an intermediate product, which is then reacted with hydrazine hydrate to produce the final product. The synthesis of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is relatively straightforward and can be achieved in a few steps with high yields.
Applications De Recherche Scientifique
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of a specific enzyme that is overexpressed in various types of cancer, including breast, lung, and colon cancer. In neuroscience, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been identified as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease, by targeting specific receptors in the brain. In drug discovery, 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been used as a scaffold for the development of new compounds with improved potency and selectivity.
Propriétés
IUPAC Name |
5-amino-2-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(10-6-4-3-5-7-10)15-13(18)11-8-12(14)16-17(11)2/h3-9H,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYYQPFDINODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)
![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)

![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)


![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2864939.png)

![N-[3-[4-[Acetyl(methyl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2864942.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/no-structure.png)
![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)
![(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2864950.png)
